nickel(2+);trifluoromethanesulfonate
Description
Significance of Nickel(II) Species in Contemporary Chemistry
Nickel, in its +2 oxidation state (Ni(II)), is a transition metal that plays a crucial role in various domains of chemistry. fiveable.me Ni(II) compounds are central to coordination chemistry, where they can form stable complexes with a variety of ligands, exhibiting diverse geometries such as square planar and octahedral. fiveable.mewisdomlib.orglibretexts.org This adaptability makes them highly valuable in synthetic chemistry and catalysis. wisdomlib.org
The d8 electron configuration of the nickel(II) ion is particularly favorable for forming stable square planar complexes. fiveable.me This electronic structure influences the reactivity and stability of its complexes, which is a key factor in their catalytic applications. fiveable.me Researchers are actively investigating Ni(II) complexes for their potential in a wide range of transformations, including cross-coupling reactions and C-H bond functionalization, highlighting their importance in the synthesis of complex organic molecules. wisdomlib.orgresearchgate.net Furthermore, nickel(II) species are studied for their biological relevance, as nickel is an essential micronutrient for certain organisms and a component of various enzymes. wisdomlib.orgnumberanalytics.com
The Trifluoromethanesulfonate (B1224126) Anion as a Weakly Coordinating Counterion in Nickel(II) Systems
The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (OTf), is the conjugate base of triflic acid, a superacid. nih.govwikipedia.org This parentage imparts exceptional stability to the triflate anion. wikipedia.org Its stability is a result of two main factors: resonance, which delocalizes the negative charge over the three oxygen atoms, and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org
Due to this high stability and delocalized charge, the triflate anion has a very low tendency to coordinate with metal centers. This property defines it as a "weakly coordinating" or "non-coordinating" anion. wikipedia.orgresearchgate.net In the context of nickel(II) systems, the use of a triflate counterion is highly advantageous. It allows the nickel(II) cation to remain more accessible and catalytically active, as it is not strongly bound to its counterion. This facilitates the coordination of reactant molecules to the nickel center, a critical step in many catalytic cycles. researchgate.net
Overview of Key Research Areas for Nickel(II) Trifluoromethanesulfonate
The unique combination of a catalytically active Ni(II) center and a weakly coordinating triflate anion makes nickel(II) trifluoromethanesulfonate a versatile and widely used reagent in several key research areas. chemimpex.com
Catalysis: This is arguably the most significant area of application. Nickel(II) triflate is an effective Lewis acid catalyst and is extensively used in organic synthesis. researchgate.netchemimpex.com It has proven particularly valuable in promoting challenging reactions such as the functionalization of C-H bonds, including both C(sp²)-H and C(sp³)-H bonds. researchgate.net It also catalyzes various cross-coupling reactions, enantioselective transformations when combined with chiral ligands, and cycloaddition reactions. researchgate.net
Organic Synthesis: Beyond its catalytic role, it serves as a reagent or precursor in the synthesis of other complex molecules and organometallic compounds. researchgate.netbiosynth.com Its solubility in many organic solvents enhances its utility in a variety of reaction media. chemimpex.com
Materials Science and Electrochemistry: Nickel(II) trifluoromethanesulfonate is employed in the development of advanced materials. chemimpex.com Its applications include the synthesis of conductive polymers and nanocomposites, which are important in electronics and energy storage. chemimpex.com In electrochemistry, it is used in battery technology to improve the performance of nickel-based systems. chemimpex.com
Pharmaceutical and Chemical Intermediates: The compound serves as a key intermediate in the synthesis of pharmaceutical compounds and OLED (Organic Light-Emitting Diode) chemicals. chemicalbook.comfishersci.comfishersci.ca
Properties of Nickel(II) Trifluoromethanesulfonate
| Property | Value | Reference(s) |
| Chemical Formula | C₂F₆NiO₆S₂ | chemimpex.combiosynth.comsigmaaldrich.com |
| Molecular Weight | 356.83 g/mol | biosynth.comsigmaaldrich.com |
| CAS Number | 60871-84-3 | chemimpex.combiosynth.comsigmaaldrich.com |
| Appearance | Light yellow to green crystalline powder | chemimpex.comtcichemicals.com |
| Melting Point | 100-106 °C | researchgate.netsigmaaldrich.com |
| Solubility | Partly soluble in water. Soluble in various organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724). | researchgate.netchemicalbook.com |
Selected Research Applications of Nickel(II) Trifluoromethanesulfonate
| Research Area | Specific Application | Significance | Reference(s) |
| Catalysis | Direct arylation of C(sp³)-H bonds in aliphatic amides. | Enables the formation of carbon-carbon bonds at previously unreactive sites. | researchgate.net |
| Catalysis | Asymmetric Diels-Alder reactions. | Used with chiral ligands to produce carbazolespirooxindole skeletons with high enantioselectivity. | researchgate.net |
| Catalysis | Amination of aryl chlorides. | Provides an efficient method for synthesizing aryl amines, important in pharmaceuticals, using a green solvent. | acs.org |
| Materials Science | Precursor for advanced materials. | Used in the development of conductive polymers and nanocomposites for electronics. | chemimpex.com |
| Electrochemistry | Component in battery technology. | Helps to improve the efficiency and performance of nickel-based batteries. | chemimpex.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
nickel(2+);trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Ni/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWQJHLDQNFHNL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Ni+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NiO3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Nickel Ii Trifluoromethanesulfonate
Established Laboratory Synthesis Routes
Two primary methods are widely recognized for the laboratory-scale preparation of nickel(II) trifluoromethanesulfonate (B1224126).
A straightforward and common method for preparing nickel(II) trifluoromethanesulfonate is the acid-base reaction between nickel carbonate (NiCO₃) and trifluoromethanesulfonic acid (CF₃SO₃H). researchgate.net In this process, nickel carbonate is treated with an excess of trifluoromethanesulfonic acid. The reaction proceeds with the evolution of carbon dioxide gas, driving the formation of the nickel salt and water.
The general reaction is: NiCO₃ + 2 CF₃SO₃H → Ni(CF₃SO₃)₂ + H₂O + CO₂
Following the complete reaction of the carbonate, the resulting mixture is typically filtered to remove any unreacted solids. The filtrate is then concentrated, often by heating in a water bath, and subsequently cooled to induce crystallization of the hydrated salt. The solid product is separated via centrifugation and undergoes a preliminary drying phase at temperatures below 100 °C. researchgate.net
An alternative synthetic strategy involves a metathesis reaction between a soluble nickel(II) precursor, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂), and a triflate salt. organic-chemistry.orgmdpi.com A common triflate salt used for this purpose is silver trifluoromethanesulfonate (AgOTf). orgsyn.org
The reaction, when using nickel(II) chloride and silver trifluoromethanesulfonate in a suitable solvent, can be represented as: NiCl₂ + 2 AgOTf → Ni(OTf)₂ + 2 AgCl(s)
The driving force for this reaction is the precipitation of the highly insoluble silver chloride (AgCl), which can be easily removed by filtration. orgsyn.org This leaves the desired nickel(II) trifluoromethanesulfonate in the solution, from which it can be isolated by solvent evaporation. This method is particularly useful for generating anhydrous Ni(OTf)₂ directly if conducted under inert, anhydrous conditions.
Table 1: Comparison of Laboratory Synthesis Routes for Nickel(II) Trifluoromethanesulfonate
| Feature | Reaction with Nickel Carbonate | Interaction with Triflate Salts |
| Nickel Precursor | Nickel Carbonate (NiCO₃) | Nickel(II) Chloride (NiCl₂), Nickel(II) Acetate (Ni(OAc)₂) |
| Triflate Source | Trifluoromethanesulfonic Acid (CF₃SO₃H) | Silver Trifluoromethanesulfonate (AgOTf), Lithium Triflate (LiOTf) |
| Driving Force | Evolution of CO₂ gas | Precipitation of an insoluble salt (e.g., AgCl) |
| Primary Product Form | Typically hydrated salt | Can be anhydrous if run under anhydrous conditions |
| Byproducts | Water, Carbon Dioxide | Silver Chloride, Lithium Chloride |
Considerations for Anhydrous Salt Preparation and Purity
For many applications in catalysis and organic synthesis, the anhydrous form of nickel(II) trifluoromethanesulfonate is required. The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere. chemicalbook.com Therefore, careful handling and storage under an inert gas are necessary. researchgate.net
The product obtained from aqueous synthesis routes, such as the reaction of nickel carbonate with trifluoromethanesulfonic acid, is typically a hydrate. The conversion of this hydrated salt to its anhydrous form is a critical final step. This is generally accomplished by heating the salt under reduced pressure. A documented procedure involves drying the salt at 100 °C for 8 hours under vacuum to effectively remove water molecules coordinated to the nickel ion. researchgate.net The color of nickel salts can change upon dehydration; for instance, hexahydrate nickel sulfate (B86663) changes from a teal color to yellow upon heating as it becomes anhydrous. azom.com While effective, thermal dehydration must be controlled, as excessive temperatures can lead to decomposition or reduced reactivity of the resulting anhydrous product, as is the case with other nickel salts like nickel(II) chloride. google.com Studies on other metal salts, such as nickel(II) perrhenate, also utilize thermal drying (e.g., at 160 °C) to produce the anhydrous form. nih.gov The final anhydrous product is a pale green solid. researchgate.net
Table 2: Dehydration of Nickel(II) Trifluoromethanesulfonate
| Parameter | Condition | Reference |
| Starting Material | Hydrated Nickel(II) Trifluoromethanesulfonate | researchgate.net |
| Temperature | 100 °C | researchgate.net |
| Pressure | Reduced Pressure (Vacuum) | researchgate.net |
| Duration | 8 hours | researchgate.net |
| Final Product | Anhydrous Ni(OTf)₂ | researchgate.net |
| Appearance | Pale green solid | researchgate.net |
| Key Consideration | Product is hygroscopic and moisture-sensitive | researchgate.netchemicalbook.com |
Coordination Chemistry and Structural Elucidation of Nickel Ii Trifluoromethanesulfonate Complexes
Fundamental Coordination Geometries of Nickel(II) in Triflate Environments
The d⁸ electron configuration of the Nickel(II) ion allows for a variety of coordination geometries, most commonly octahedral, square planar, and tetrahedral. The specific geometry adopted in a nickel(II) triflate complex is a delicate balance of factors including the nature of the other ligands present, steric hindrance, and the coordinating ability of the triflate anion itself.
The most prevalent coordination geometry for nickel(II) is octahedral or, more frequently, pseudo-octahedral. In many nickel(II) triflate complexes, the central nickel atom is surrounded by six donor atoms. These can originate from a combination of multidentate organic ligands and solvent molecules, with the triflate anions often acting as counter-ions rather than directly coordinating to the metal center.
Research has shown that nickel(II) complexes with tetradentate N4 ligands often adopt a distorted octahedral geometry. researchgate.netrsc.org For example, complexes with tripodal 4N ligands have been synthesized and characterized, revealing a distorted octahedral environment where the nickel(II) is bound to the four nitrogen atoms of the ligand and two solvent molecules (like acetonitrile (B52724) or water) in cis positions. rsc.org Similarly, studies on nickel(II) complexes with redox-active diarylamido ligands also report pseudo-octahedral coordination environments, with two N-amido donors in a trans configuration. nih.gov The deviation from perfect octahedral symmetry in these "pseudo-octahedral" structures is often due to the constraints of the ligand framework or the differing nature of the coordinating atoms. rsc.orgmdpi.com In some cases, the coordination of a larger ion, like a lanthanoid, in a heterodinuclear complex can force the Ni(II) center into an unusually distorted pseudo-octahedral geometry. rsc.org
While less common for high-spin Ni(II), square planar geometry is observed, particularly with strong-field ligands that favor a low-spin, diamagnetic state. quora.com The choice between tetrahedral and square planar geometries for four-coordinate Ni(II) is influenced by both steric and electronic factors. luc.edu Less sterically demanding and strong-field ligands favor the square planar arrangement. quora.comluc.edu
However, in the context of nickel(II) triflate chemistry, distorted geometries are frequently encountered. These can range from distorted square planar to seesaw or trigonal bipyramidal structures. For instance, nickel(II) carbonyl complexes with terminal thiolate or selenolate ligands have been shown to adopt a distorted square planar geometry. researchgate.netrsc.org The introduction of steric bulk on ancillary ligands can force the metal center to adopt higher-energy, more reactive geometries. luc.edu For example, NNN pincer ligands with bulky isopropyl groups have been used to create rare seesaw Ni(II) complexes. luc.edu These four-coordinate complexes can then react with solvent molecules like THF to form five-coordinate, high-spin adducts. luc.edu The flexibility of the coordination sphere is a key feature, with subtle changes in the ligand framework leading to significant structural variations. nih.govelsevierpure.com
| Complex Type | Coordination Geometry | Key Influencing Factors | Reference |
|---|---|---|---|
| Ni(II) with tripodal 4N ligands | Distorted Octahedral | Ligand's tetradentate nature; coordination of two additional solvent molecules. | rsc.org |
| Ni(II) with redox-active diarylamido ligands | Pseudo-Octahedral | Trans arrangement of two N-amido donors. | nih.gov |
| Ni(II) with NNN pincer ligands (bulky) | Seesaw / Distorted Tetrahedral | Steric hindrance from bulky ancillary ligands. | luc.edu |
| Ni(II) carbonyl with thiolate/selenolate ligands | Distorted Square Planar | Nature of the chalcogenolate ligands. | researchgate.netrsc.org |
| Bis-ligated α-diimine Ni(II) complex | Distorted Octahedral | Coordination of four nitrogen atoms from two iminopyridine ligands. | acs.org |
Role of the Trifluoromethanesulfonate (B1224126) Anion as a Non- or Moderately Coordinating Ligand
The trifluoromethanesulfonate (triflate) anion is renowned for being a very weak nucleophile and an excellent leaving group. nih.govwikipedia.org This is due to the extensive delocalization of its negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. wikipedia.org In coordination chemistry, this translates to the triflate anion being a weakly or non-coordinating anion. nih.govwikipedia.org
This property is pivotal in the synthesis of cationic metal complexes. When nickel(II) triflate is used as a precursor, the triflate anions often remain in the outer coordination sphere as counter-ions, allowing solvent molecules or other added ligands to coordinate directly to the Ni(II) center. This facilitates the formation of coordinatively unsaturated species or complexes where the primary coordination sphere is defined exclusively by the ancillary ligands.
However, the term "non-coordinating" is relative. Under certain conditions, particularly in the absence of stronger donors, the triflate anion can coordinate to the metal center. acs.org In a study of silver(I) complexes, the triflate anion was observed in various roles: as an unbound and disordered counter-ion, weakly bound to the metal center, and even acting as a bridging ligand to form a 2-D network. rsc.org While less common with a more Lewis-acidic metal like Ni(II), the potential for weak coordination should not be entirely dismissed, especially when designing highly reactive, coordinatively unsaturated catalysts.
Ligand Design and its Influence on Nickel(II) Coordination
The selection of ancillary ligands is the most powerful tool for controlling the coordination environment of the nickel(II) ion in triflate-based systems. The denticity, steric bulk, and electronic properties of the ligands dictate the resulting complex's geometry, stability, and reactivity.
Polydentate ligands, which bind to a metal ion through two (bidentate) or three (tridentate) donor atoms, form stable ring structures known as chelates. mathabhangacollege.ac.inlibretexts.org This phenomenon, the "chelate effect," leads to thermodynamically more stable complexes compared to those formed with an equivalent number of monodentate ligands. libretexts.org The formation of one or more 5- or 6-membered rings significantly enhances the stability of the resulting nickel(II) complex. mathabhangacollege.ac.in
Bidentate and tridentate ligands are widely used to create specific coordination geometries around a Ni(II) center. For example:
Bidentate ligands like ethylenediamine (B42938) or bipyridine can coordinate to a Ni(II) ion, and depending on the stoichiometry and other ligands present, can form square planar or octahedral complexes. mathabhangacollege.ac.inlibretexts.org
Tridentate ligands can coordinate in either a meridional (mer) or facial (fac) fashion, leading to different isomers with distinct properties. rsc.org In triflate systems, these ligands can occupy three coordination sites, with the remaining sites filled by solvent molecules or other weakly coordinating groups, often resulting in distorted octahedral geometries. rsc.orgacs.org
Beyond denticity, the steric and electronic properties of the ancillary ligands play a crucial role in fine-tuning the coordination sphere of the nickel(II) center.
Steric Effects: The size and bulk of ligand substituents can have a profound impact on the stability and geometry of a complex. mathabhangacollege.ac.in
Steric hindrance can prevent the coordination of additional ligands, favoring lower coordination numbers. For example, bulky ligands tend to favor tetrahedral geometry over square planar for four-coordinate Ni(II). luc.edu
Introducing bulky groups near the donor atom can weaken the metal-ligand bond, decreasing the complex's stability. mathabhangacollege.ac.in
Steric clashes can also force unusual or distorted geometries, which can lead to enhanced reactivity at the metal center. luc.edu For instance, bulky NNN pincer ligands have been shown to produce rare seesaw Ni(II) complexes. luc.edu
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligands influences the electronic properties of the nickel(II) center and the strength of the metal-ligand bonds.
Strong σ-donating ligands , such as carbenes or certain phosphines, increase the electron density on the metal, which can affect its redox properties and catalytic activity. rsc.org
π-acceptor ligands , like carbon monoxide or bipyridine, can stabilize lower oxidation states of nickel through back-bonding.
In a study of Ni(II) complexes with tripodal 4N ligands, replacing a pyridyl donor with a strongly σ-bonding imidazolyl group resulted in a shorter Ni–N bond, indicating stronger coordination. rsc.org Conversely, replacing it with a weakly coordinating amine donor led to a decrease in catalytic activity for alkane oxidation. rsc.org The electronic properties of the ligands, therefore, directly modulate the reactivity of the resulting nickel complex. acs.org
| Ligand Feature | Effect on Ni(II) Complex | Example | Reference |
|---|---|---|---|
| Chelation (Bidentate/Tridentate) | Increased thermodynamic stability (chelate effect); formation of defined geometries. | [Ni(en)₃]²⁺ forms stable octahedral complex with three 5-membered chelate rings. | mathabhangacollege.ac.in |
| Steric Bulk (e.g., tert-butyl groups) | Favors lower coordination numbers; can create distorted, reactive geometries. | Bulky NNN pincer ligands force a seesaw geometry on Ni(II) center. | luc.edu |
| Electronic Donation (Strong σ-donor) | Strengthens M-L bond; modulates redox potential and reactivity. | Imidazole donor forms a shorter, stronger bond to Ni(II) than a pyridine (B92270) donor. | rsc.org |
| Bite Angle of Chelating Ligand | Influences the overall coordination geometry and strain within the complex. | Different bis(phosphine) ligands impose varied P-Ni-P angles. | libretexts.org |
Solvation Structures of Nickel(II) Ions in Various Media
The manner in which the nickel(II) ion is solvated is fundamental to the chemical behavior of nickel(II) trifluoromethanesulfonate in solution. The structure of the resulting complex is a delicate balance between the coordinating power of the solvent, the concentration of the salt, and the presence of other potential ligands.
Aqueous Solutions
In aqueous solutions, nickel(II) trifluoromethanesulfonate dissolves to form the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺. Due to the very weak coordinating nature of the trifluoromethanesulfonate anion, it typically remains in the outer coordination sphere and does not directly bond to the nickel(II) center. The dominant species is an octahedral complex where the Ni²⁺ ion is coordinated by six water molecules. This arrangement gives aqueous solutions of nickel(II) salts their characteristic green color. docbrown.infocetjournal.it The structure is stable, and spectroscopic analysis in neutral pH conditions confirms the persistence of the [Ni(H₂O)₆]²⁺ entity across a wide range of concentrations. cetjournal.it
Organic Solvents (e.g., methanol (B129727), acetonitrile, N,N-dimethylformamide)
Nickel(II) trifluoromethanesulfonate exhibits considerable solubility in several polar organic solvents. researchgate.netchemimpex.com In these media, the solvent molecules displace water and directly coordinate to the Ni²⁺ ion, forming solvated complexes. The triflate anion generally remains non-coordinating, although its interaction with the cationic complex can be solvent-dependent.
Methanol: In methanolic solutions, the Ni²⁺ ion is typically solvated by six methanol molecules, forming an octahedral [Ni(CH₃OH)₆]²⁺ complex.
Acetonitrile: With acetonitrile, nickel(II) ions can form complexes such as [Ni(CH₃CN)₆]²⁺. The coordination environment is generally octahedral, though the specific complex formed can be influenced by the presence of other ligands. researchgate.net
N,N-dimethylformamide (DMF): Similar to other polar, oxygen-donating solvents, DMF coordinates to Ni²⁺, likely forming an octahedral [Ni(DMF)₆]²⁺ complex.
The solubility of nickel(II) trifluoromethanesulfonate in these solvents is a key physical property, as detailed in the table below.
| Solvent | Solubility at 25 °C (g / 100 g solvent) |
|---|---|
| Methanol | 113 |
| Acetonitrile | 58.7 |
| N,N-dimethylformamide | 40.4 |
| Ethanol | 20.9 |
| Formamide | 23.9 |
Data sourced from research findings. researchgate.net
Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) represent a unique class of non-aqueous media where the solvation of metal ions can differ significantly from traditional solvents. wikipedia.orgacs.org These systems are composed of ions and/or hydrogen-bond donors, which can compete for coordination sites on the metal center. wikipedia.orgacs.org
| Ionic Liquid Cation | Coordination Number (Ni-O) | Average Ni-O Distance (Å) | Coordination Geometry |
|---|---|---|---|
| 1-butyl-3-methylimidazolium ([C₄mim]⁺) | 6 | ~2.05 | Octahedral |
| N,N,N-trimethyl-N-(2-hydroxyethyl)ammonium ([choline]⁺) | 6 | ~2.05 | Octahedral |
| Butyltrimethylammonium ([BTMA]⁺) | 6 | ~2.05 | Octahedral |
Data adapted from a study on Ni(Tf₂N)₂ in various ionic liquids, demonstrating the consistent octahedral coordination environment regardless of the cation. acs.org
The presence of water, even in small amounts, can fundamentally alter the speciation of metal ions in deep eutectic solvents. nih.govnih.govresearchgate.net In metal-based DES, such as those formed from hydrated metal salts and a hydrogen bond donor like urea (B33335), water molecules are often key components of the metal's coordination sphere. acs.orgresearchgate.net
A study on a DES formed from NiCl₂·6H₂O and urea showed that in the nearly anhydrous system, the Ni²⁺ ion is coordinated by a mixture of chloride anions and water molecules, forming oligomeric clusters. nih.govresearchgate.net Upon the addition of more water, the system's structure is disrupted. Water molecules preferentially solvate the Ni²⁺ ion, displacing the chloride ligands from the primary coordination sphere to ultimately form the familiar [Ni(H₂O)₆]²⁺ hexa-aquo complex. nih.govnih.gov This demonstrates that water, when present, is a strong competitor for coordination sites and can easily saturate the metal's solvation shell, dictating the dominant species in the eutectic mixture. nih.govnih.gov
Spectroscopic Characterization of Nickel(II) Trifluoromethanesulfonate Complexes (Excluding Basic Properties)
Spectroscopic techniques are essential for elucidating the structure and electronic properties of nickel(II) complexes. UV-visible absorption spectroscopy is particularly informative for d⁸ metal ions like Ni²⁺.
The UV-visible spectrum of the green [Ni(H₂O)₆]²⁺ ion, the species present in aqueous solutions of nickel(II) trifluoromethanesulfonate, is characteristic of an octahedral Ni(II) complex. It typically displays three spin-allowed electronic transitions. However, often only two are prominently observed in the visible range. For the hexaaquanickel(II) ion, absorption peaks are found around 400-450 nm and 700 nm. docbrown.inforesearchgate.net These absorptions are responsible for the solution's green color, as it transmits light in the blue and green regions of the spectrum. docbrown.info
The positions of these absorption bands are sensitive to the ligand field. For instance, replacing water ligands with stronger field ligands like ammonia (B1221849) to form [Ni(NH₃)₆]²⁺ causes a shift in the absorption peaks to shorter wavelengths (hypsochromic or blue shift), with prominent peaks observed around 360 nm and 590 nm. docbrown.info
Infrared (IR) spectroscopy can also provide information about the complex. While the Ni-O stretching frequencies are found in the far-IR region, the vibrational modes of the trifluoromethanesulfonate anion can indicate whether it is coordinated to the metal or exists as a free counter-ion. nih.govnitech.ac.jp Changes in the S-O and C-F stretching frequencies of the triflate group upon complexation can be used to probe its coordination mode.
| Complex Ion | λₘₐₓ 1 (nm) | λₘₐₓ 2 (nm) | Appearance |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ | ~450 | ~700 | Green |
| [Ni(NH₃)₆]²⁺ | ~360 | ~590 | Pale Blue |
Data illustrates the effect of ligand field strength on the electronic transitions of Ni(II). docbrown.info
X-ray Absorption Spectroscopy (EXAFS) for Solvation Shell Analysis
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic environment around a central metal ion in both crystalline and non-crystalline systems. It provides precise information on the coordination number, bond distances, and identity of the neighboring atoms in the solvation shell.
Detailed investigations into the hydration of the Ni(II) ion in aqueous solutions have been conducted using EXAFS. nih.gov Studies on similar nickel salts with non-coordinating anions, such as nickel nitrate (B79036) (Ni(NO₃)₂), reveal that the first coordination shell around the Ni(II) ion is composed of six water molecules (a hexa-aqua complex, [Ni(H₂O)₆]²⁺). nih.gov The analysis of the EXAFS spectra for these systems consistently shows a Ni-O coordination distance of approximately 2.04 Å. nih.gov Importantly, there is no evidence of the counter-ion (e.g., nitrate) substituting the inner-sphere water molecules, a behavior expected to be shared by the triflate anion due to its poor coordinating ability. nih.gov
In non-aqueous, coordinating solvents such as acetonitrile (MeCN), the solvation structure has also been characterized. EXAFS studies on analogous d-block metal triflates, like zinc(II) triflate, show that the metal ion is surrounded by an octahedral arrangement of solvent molecules. researchgate.net For Zn(CF₃SO₃)₂ dissolved in acetonitrile, a Zn-N bond distance of 2.12 Å was determined. researchgate.net This suggests that nickel(II) trifluoromethanesulfonate in acetonitrile likely forms a [Ni(MeCN)₆]²⁺ complex with a similar octahedral geometry.
| System | Coordination Number | Coordinating Atom | Bond Distance (Å) | Reference |
|---|---|---|---|---|
| Ni(NO₃)₂ in H₂O | 6 | O (from H₂O) | 2.04 | nih.gov |
| Zn(CF₃SO₃)₂ in MeCN | 6 | N (from MeCN) | 2.12 | researchgate.net |
UV-Vis Absorption Spectroscopy for Electronic Transitions
UV-Visible absorption spectroscopy probes the electronic transitions within a molecule, which for transition metal complexes are highly sensitive to the geometry and nature of the ligand field around the metal center. For nickel(II) trifluoromethanesulfonate dissolved in water, the spectrum is characteristic of the high-spin d⁸ octahedral [Ni(H₂O)₆]²⁺ ion. This complex typically exhibits three spin-allowed d-d transitions, although not all may be easily observed. The hexa-aqua nickel(II) ion displays a prominent absorption peak with a maximum (λₘₐₓ) around 396 nm. cetjournal.it
The position of the absorption maxima shifts significantly when the coordinating ligands are changed, reflecting alterations in the ligand field strength and coordination geometry. For instance, replacing water with other ligands leads to different electronic spectra. A distorted square planar nickel(II) complex with a thiosemicarbazone derivative shows a d-d transition at approximately 450 nm. nih.gov In other systems, such as those with formazan (B1609692) ligands, the absorption maxima can shift to much longer wavelengths, in the range of 611-661 nm. researchgate.net These shifts provide critical information about the electronic structure of the complex.
| Complex/System | Predominant Ligand Type | λₘₐₓ (nm) | Reference |
|---|---|---|---|
| [Ni(H₂O)₆]²⁺ (from Ni(OTf)₂ in water) | Aqua (H₂O) | ~396 | cetjournal.it |
| Ni(II)-Thiosemicarbazone | N, S donors | ~450 | nih.gov |
| Ni(II)-Formazan | N donors | 611-661 | researchgate.net |
Resonance Raman Spectroscopy for Metal-Ligand Vibrational Modes
Resonance Raman spectroscopy is a specialized vibrational technique that provides enhanced scattering for vibrations associated with an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band of the complex, the vibrational modes of the chromophore—specifically the metal-ligand bonds—can be selectively amplified and identified.
While data specifically for nickel(II) trifluoromethanesulfonate is not abundant, studies on other nickel(II) complexes illustrate the utility of this method. For example, far-infrared spectroscopy, a related technique, has been used to assign Ni-N stretching vibrations in tetragonal diamine complexes of nickel(II) to the 360–400 cm⁻¹ region. researchgate.net
More directly, Resonance Raman studies on biological systems containing nickel have identified characteristic metal-associated vibrational modes. In studies of cable bacteria, prominent peaks observed at 372 cm⁻¹ and 492 cm⁻¹ were assigned to vibrational modes of a nickel-containing cofactor. nih.gov The intensity of these peaks was found to be strongly enhanced by resonance effects, confirming their association with the nickel center. nih.gov These low-frequency modes are indicative of the metal-ligand framework and provide direct structural information about the coordination environment of the nickel ion.
| System | Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| Ni(II)-Diamine Complexes | Ni-N Stretch | 360-400 | researchgate.net |
| Ni-Cofactor (in Cable Bacteria) | Ni-Ligand Modes | 372 | nih.gov |
| Ni-Cofactor (in Cable Bacteria) | Ni-Ligand Modes | 492 | nih.gov |
Electrochemical Behavior of Nickel Ii Trifluoromethanesulfonate Systems
Redox Chemistry of Nickel(II) Complexes
The electrochemical behavior of nickel complexes is characterized by a series of redox events, primarily involving the nickel center and the coordinating ligands. These processes are fundamental to the catalytic activity of nickel compounds. Nickel's ability to exist in various oxidation states, from Ni(0) to Ni(IV), allows it to mediate a wide array of reactions. researchgate.netnih.gov
The reduction of Ni(II) complexes is a critical step in many catalytic cycles. This typically occurs in two sequential one-electron steps, corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples. scielo.org.mx The potentials at which these reductions occur are highly dependent on the coordination environment of the nickel center, including the nature of the ligands and the solvent used. scielo.org.mxthieme-connect.com
For example, the Ni(II) complex with the tetradentate N2S2 ligand 1,8-bis(2-pyridyl)-3,6-dithioctane (pdto) undergoes two distinct, consecutive one-electron transfers. The first reduction forms the Ni(I) species, which is then further reduced to Ni(0). scielo.org.mx In contrast, a Ni(II) complex with the N6 ligand 2,9-bis-(2',5'-diazahexanyl)-1,10-phenanthroline (bdahp) shows a single Ni(II)/Ni(I) reduction followed by a chemical step, indicating a different reaction pathway. scielo.org.mx
The formal potentials for these redox transformations vary significantly. Generally, complexes with phosphine ligands, which are strong σ-donors, exhibit Ni(I)/Ni(0) redox potentials that are sensitive to both the ligand identity and the molecular geometry. thieme-connect.com
| Complex | Solvent | Electrolyte | E1/2 (V vs. Fc/Fc+) |
|---|---|---|---|
| (tBuXantphos)Ni(o-Tol)2 | THF | TBAPF6 (0.4 M) | -2.70 |
| (dppb)Ni[(CN)2C2S2] | DMF | TBABF4 (0.1 M) | -2.22 |
| [PhB(CH2PiPr2)3]Ni(PMe3) | THF | TBAPF6 (0.35 M) | -1.95 |
| [PhB(CH2PiPr2)3]Ni(CNtBu) | THF | TBAPF6 (0.3 M) | -1.87 |
In complexes featuring "redox-active" or "non-innocent" ligands, the electron transfer can occur at the ligand rather than the metal center. nih.govuva.nl These ligands possess their own accessible redox states, meaning they can be oxidized or reduced independently of the metal ion. uva.nl This delocalization of redox activity significantly influences the electronic structure and reactivity of the complex. nih.gov
Whether a redox process is metal-centered or ligand-centered depends on the relative energies of the metal and ligand orbitals. nih.gov Spectroscopic techniques combined with theoretical calculations, such as Density Functional Theory (DFT), are often used to determine the location of the redox event. uva.nlnih.gov For instance, in certain nickel porphyrin complexes, upon reduction of the Ni(II) species, the first electron is transferred to a metal-based orbital to form a Ni(I) species, whereas the second electron is transferred to a molecular orbital on the porphyrin ring, resulting in a ligand-based reduction. pnas.orgnih.gov
Similarly, one-electron oxidation of some neutral [NiII(RL–)2] complexes, where RL– is a β-diketiminate ligand, results in the oxidation of one of the ligands rather than the metal. This forms a mixed-valence complex best described as [NiII(RL–)(RL•)]+, where the Ni(II) ion is antiferromagnetically coupled to a ligand radical. figshare.com This ligand-based redox activity enables oxidative transformations even when accessing higher nickel oxidation states like Ni(III) or Ni(IV) is energetically unfavorable. nih.gov
The electronic properties of the ligands coordinated to the nickel center have a profound impact on the redox potentials of the complex. thieme-connect.comrsc.org Modifying ligands with electron-donating or electron-withdrawing substituents allows for the fine-tuning of these potentials. nih.govrsc.org
Generally, incorporating electron-rich or electron-donating groups onto the ligand framework makes the complex easier to oxidize and harder to reduce, shifting the redox potentials to more negative values. thieme-connect.com Conversely, electron-withdrawing groups make the complex harder to oxidize and easier to reduce, resulting in more positive redox potentials. rsc.org A study on a series of nickel complexes with substituted N4 ligands demonstrated a clear correlation between the electron-donating ability of the ligands and the M(II)/M(I) redox potential; stronger donors led to more negative potentials. rsc.org
Complexation to the nickel ion itself also alters the redox properties of the ligand. Typically, coordination to the positively charged metal center shifts the ligand's reduction potential to a more positive value compared to the free, uncoordinated ligand. nih.govresearchgate.net This interplay between the metal and the ligand's electronic structure is a key principle in designing catalysts with specific redox properties. researchgate.net
| Ligand (L) | Substituents | Electron Donating Capability | Redox Potential (Epc vs Ag/AgCl) |
|---|---|---|---|
| L1 | None | Low | -0.509 V |
| L2 | Methyl | Medium | -0.547 V |
| L3 | Methyl/Methoxy | High | -0.601 V |
Electrocatalysis for Hydrogen Production
Nickel-based molecular complexes are extensively investigated as efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a key process for converting electrical energy into chemical fuels. mdpi.comnih.gov These catalysts offer a promising alternative to expensive noble metals like platinum. The catalytic cycle typically involves the reduction of the Ni(II) precursor to lower oxidation states, which then react with proton sources to generate hydrogen gas.
In the context of nickel catalysts, two primary mechanisms are considered:
ETPT (Electron Transfer followed by Proton Transfer): The catalyst is first reduced (e.g., from Ni(II) to Ni(I) or Ni(0)), and then protonated by an acid.
PTET (Proton Transfer followed by Electron Transfer): The catalyst is first protonated, and this protonated species is then reduced.
The operative mechanism can depend on the catalyst structure and the strength of the acid used. pnas.org For instance, studies on a nickel hangman porphyrin catalyst suggest a stepwise PTET pathway, where the Ni(I) state is protonated before a subsequent reduction step. This avoids the formation of the highly reduced Ni(0) species, which is a key feature of the analogous cobalt system that proceeds via an ETPT mechanism with weak acids. pnas.orgnih.gov In other systems, theoretical calculations support a mechanism where a dearomatized porphyrin ligand is protonated, forming a phlorin intermediate that stores the electron and proton as a C-H bond, which then reacts with an acid to produce H₂. illinois.edupnas.org
The efficiency of hydrogen evolution catalysis is significantly enhanced by the incorporation of proton relays into the catalyst's molecular structure. pnas.orgiciq.org These relays are typically acidic or basic functional groups (e.g., amines, carboxylic acids) positioned in the secondary coordination sphere, close to the metal center. pnas.orgnih.govelsevierpure.com Their function is to capture protons from the solution (from an exogenous acid) and efficiently deliver them to the active site for reaction, thereby facilitating the PCET process. nih.gov
The presence of these relays can lead to a substantial improvement in catalytic activity, an effect sometimes termed the "hangman effect". pnas.org This is observed as a catalytic wave appearing at a more positive potential (i.e., a lower overpotential) compared to an analogous catalyst lacking the proton relay. pnas.org
The concentration and strength of the external, or exogenous, acid are also critical variables. The catalytic current, and thus the rate of hydrogen production, generally increases with the concentration of the added acid. rsc.orgnih.gov For example, a nickel(II) complex with a phosphinopyridyl ligand demonstrated a turnover frequency of 8400 s⁻¹ in the presence of acetic acid as a proton source. nih.gov The choice of acid can also influence the catalytic mechanism, with stronger acids potentially enabling different reaction pathways. pnas.org
Kinetic vs. Thermodynamic Control in Electrocatalytic Cycles
In the realm of electrocatalysis, the pathway of a reaction can often be dictated by either kinetic or thermodynamic factors, leading to different products or efficiencies. For electrocatalytic cycles involving nickel(II) trifluoromethanesulfonate (B1224126), this dichotomy is crucial in understanding and optimizing catalytic performance.
Thermodynamic Control refers to a situation where the reaction products are those that are the most stable, regardless of the energy barrier to reach them. This is typically favored at higher temperatures and longer reaction times, allowing the system to reach equilibrium. In an electrocatalytic cycle, a thermodynamically controlled process would yield the most stable intermediate and final products.
Kinetic Control , on the other hand, is governed by the speed of the reaction. The product that is formed the fastest, i.e., the one with the lowest activation energy barrier, will be the major product. This is often favored at lower temperatures and shorter reaction times. In the context of nickel(II) trifluoromethanesulfonate-mediated electrocatalysis, a kinetically controlled pathway would be one that proceeds through the lowest energy transition state, even if the resulting product is less stable.
The choice between kinetic and thermodynamic control can be influenced by several factors in an electrochemical setup, including the applied potential, temperature, and the nature of the solvent and supporting electrolyte. For instance, a higher overpotential might provide enough energy to overcome a higher activation barrier, potentially shifting the reaction from kinetic to thermodynamic control.
A hypothetical electrocatalytic cycle for the reduction of a substrate (S) mediated by a nickel(II) trifluoromethanesulfonate complex, [Ni(II)L(OTf)₂], can illustrate this principle. The initial reduction of the Ni(II) complex to a lower oxidation state, such as Ni(I) or Ni(0), is the first step. This reduced nickel species can then react with the substrate.
Kinetic Pathway: The reduced nickel complex might react with the substrate in a rapid, outer-sphere electron transfer step, leading to a product P₁.
Thermodynamic Pathway: Alternatively, the reduced nickel complex could undergo a slower, inner-sphere coordination with the substrate, forming a more stable intermediate that then proceeds to a different product, P₂.
The final product distribution will depend on the relative rates of these competing pathways. Understanding these factors is paramount for designing selective and efficient electrocatalytic systems based on nickel(II) trifluoromethanesulfonate.
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry (CA) are powerful electrochemical techniques used to investigate the redox behavior and reaction mechanisms of chemical species. Studies on nickel(II) systems, while not always specific to the trifluoromethanesulfonate salt, provide valuable insights into its likely electrochemical behavior.
Cyclic Voltammetry (CV) involves scanning the potential of an electrode linearly with time and measuring the resulting current. A typical cyclic voltammogram for a nickel(II) species in a non-aqueous solvent like acetonitrile (B52724) would be expected to show a reduction wave corresponding to the Ni(II)/Ni(I) or Ni(II)/Ni(0) couple. The characteristics of this wave (peak potential, peak current, and peak separation) can provide information about the reversibility of the electron transfer process and the diffusion coefficient of the nickel complex.
The trifluoromethanesulfonate (triflate) anion is known to be a weakly coordinating anion. This property often results in more facile electron transfer at the metal center compared to systems with strongly coordinating anions. The solubility of nickel(II) trifluoromethanesulfonate in polar organic solvents like acetonitrile and N,N-dimethylformamide makes it a suitable candidate for such studies.
Chronoamperometry (CA) involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where a faradaic reaction takes place, and the resulting current is measured as a function of time. This technique is particularly useful for studying nucleation and growth phenomena during electrodeposition. In the case of nickel(II) trifluoromethanesulfonate, chronoamperometry can be used to study the deposition of nickel metal onto an electrode surface.
The shape of the current-time transient in a chronoamperometry experiment can be analyzed to determine the nucleation mechanism (e.g., instantaneous or progressive) and the dimensionality of the growth.
Below is a representative data table illustrating the kind of information that can be obtained from cyclic voltammetry studies of a nickel(II) salt in an organic solvent.
| Scan Rate (mV/s) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (µA) | Anodic Peak Current (Ipa) (µA) |
| 20 | -1.15 | -0.95 | -15 | 14 |
| 50 | -1.18 | -0.92 | -24 | 23 |
| 100 | -1.21 | -0.89 | -35 | 34 |
| 200 | -1.25 | -0.85 | -50 | 48 |
| 500 | -1.32 | -0.78 | -80 | 77 |
Note: This is representative data for a generic Ni(II) salt and is intended for illustrative purposes.
Comparative Electrochemical Analysis with Other Transition Metal Triflate Systems
A comparative analysis of the electrochemical behavior of nickel(II) trifluoromethanesulfonate with other transition metal triflates, such as those of copper(II) and iron(II), highlights the influence of the metal center on the redox properties. The triflate anion, being large and non-coordinating, generally has a minimal and consistent effect on the electrochemistry across different metal centers, allowing for a more direct comparison of the metals themselves.
Redox Potentials: The standard reduction potential is a key parameter that varies significantly between different transition metals. Generally, the ease of reduction follows the trend of the standard electrode potentials of the metal ions. For instance, the Cu(II)/Cu(I) or Cu(II)/Cu(0) reduction typically occurs at a more positive potential compared to the Ni(II)/Ni(I) or Ni(II)/Ni(0) couple. The Fe(III)/Fe(II) couple is also a common feature in the electrochemistry of iron triflate systems.
Electrocatalytic Activity: The electrocatalytic activity of these metal triflates in various reactions, such as CO₂ reduction or hydrogen evolution, is highly dependent on the electronic structure of the metal center. Nickel complexes are well-known for their activity in CO₂ reduction, often proceeding through a Ni(I) or Ni(0) intermediate. Copper-based catalysts are also studied for CO₂ reduction, but often lead to different product distributions. Iron complexes are versatile electrocatalysts with applications in various transformations.
The table below provides a qualitative comparison of the expected electrochemical properties of nickel(II), copper(II), and iron(II) triflates.
| Property | Nickel(II) Triflate | Copper(II) Triflate | Iron(II) Triflate |
| Typical Reduction Potential | More negative | More positive | Intermediate |
| Coordination Geometry | Commonly octahedral or square planar | Often distorted octahedral (Jahn-Teller effect) | Typically octahedral |
| Electrocatalytic Niche | CO₂ reduction, hydrogen evolution, cross-coupling reactions | CO₂ reduction, atom transfer radical polymerization | C-H activation, oxidation reactions |
| Kinetic Lability | Kinetically less labile than Cu(II) | Kinetically labile | Varies with ligand environment |
This comparative analysis underscores that while the triflate anion provides a common platform, the intrinsic properties of the transition metal dictate the electrochemical behavior and potential applications of these compounds.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the electronic properties of transition metal complexes, including those involving Ni(OTf)₂. DFT calculations have been successfully employed to elucidate the molecular and electronic structures of various nickel(II) complexes where triflate acts as a counter-ion, providing a basis for understanding their spectroscopic properties and reactivity. researchgate.netoup.comrsc.org
DFT calculations provide detailed descriptions of the molecular orbitals (MOs) that dictate the chemical bonding and electronic behavior of nickel complexes. For instance, in cationic nickel(II) complexes with phenalenyl-based tridentate ligands and a triflate counter-ion, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are distributed across the π-orbitals of the organic ligands and the d-orbitals of the nickel center. oup.com The positive charge on such complexes leads to an energetic stabilization of these frontier orbitals. oup.com
In other bio-inspired dinuclear nickel complexes synthesized from Ni(OTf)₂, DFT calculations have been used to visualize singly occupied molecular orbitals (SOMOs) and spin density isosurfaces. researchgate.net These calculations are crucial for understanding the magnetic properties and the nature of metal-metal and metal-ligand interactions. For example, in a heterobimetallic Ni(II)Fe(II) complex, the spin density is primarily localized on the iron center, indicating distinct electronic environments for the two metals. researchgate.net
Table 1: Selected Molecular Orbital Contributions in a Cationic Ni(II) Complex
| Orbital | Primary Contribution |
|---|---|
| HOMO | Ligand π-orbitals, Nickel d-orbitals |
| LUMO | Ligand π-orbitals, Nickel d-orbitals |
Data derived from qualitative descriptions in computational studies. oup.com
Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra and understanding the nature of electronic transitions. For nickel(II) complexes with triflate counter-ions, TD-DFT calculations can assign absorption bands observed in experimental spectra. oup.com
These calculations can distinguish between different types of transitions:
d-d transitions: These occur between the d-orbitals of the nickel center and are typically broad and of lower intensity.
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered orbital to a ligand-centered orbital.
π-π transitions:* These transitions occur within the ligand framework.
In a cationic nickel(II) complex bearing a phenalenyl-based ligand, a strong absorption band at 570 nm was attributed to a combination of an MLCT transition from the nickel center and a π-π* transition within the ligand. oup.com Broader, lower energy absorption bands were assigned to d-d transitions. oup.com Similarly, the electronic structure of the reduced form of a [Ni(Mabiq)]OTf complex, which exhibits vibrant color, was characterized by low-energy features in its electronic spectrum that are consistent with its ligand-centered radical nature. rsc.org
DFT calculations are instrumental in predicting the redox behavior of nickel complexes. The energies of the HOMO and LUMO can provide a qualitative indication of the reduction and oxidation potentials. For a cationic nickel(II) complex, DFT calculations correctly predicted a lower-lying LUMO and consequently a positive shift in the first reduction potential compared to its neutral analogue. oup.com
Furthermore, the excited state redox potential of photocatalytically active complexes like [Ni(Mabiq)]OTf can be estimated. Experimental studies guided by theoretical principles suggest an excited state potential of ≥1.25 V vs. SCE for this complex, which is comparable to many noble metal photosensitizers. rsc.org DFT is also extensively used to calculate the energies of reactants, intermediates, transition states, and products for reactions involving Ni(OTf)₂, allowing for the prediction of reaction energies (ΔE) and Gibbs free energies (ΔG). dicp.ac.cnweblogoa.com
Molecular Dynamics (MD) Simulations for Solvation and Coordination Dynamics
While specific molecular dynamics (MD) simulations for nickel(II) trifluoromethanesulfonate (B1224126) in common solvents are not extensively documented, studies on closely related systems provide significant insight. A combined MD and X-ray absorption spectroscopy study on Ni²⁺ ions in ionic liquids based on the bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) anion, a structural analogue of the triflate anion, reveals detailed information about the ion's coordination environment.
In these systems, the Ni²⁺ ion is surrounded by a well-defined first solvation shell. The simulations showed that the nickel ion is coordinated by six [Tf₂N]⁻ anions, with each anion binding in a monodentate fashion through one of its oxygen atoms. nih.gov This results in a stable octahedral [Ni(Tf₂N)₆]⁴⁻ complex. The average Ni-O bond distance obtained from the MD simulations was found to be between 2.04–2.05 Å. nih.gov These findings suggest that in solutions containing weakly coordinating anions like triflate, the nickel ion likely adopts a similar octahedral coordination geometry, with the first solvation shell being composed of either the anions themselves or solvent molecules, depending on the medium.
Table 2: Coordination Properties of Ni²⁺ with Triflate Analogue Anions from MD Simulations
| Property | Value |
|---|---|
| Coordination Number (Ni-O) | 6 |
| Average Ni-O Bond Distance | 2.04–2.05 Å |
Data from a study on the analogous Ni(Tf₂N)₂ system. nih.gov
Mechanistic Insights from Computational Modeling
Computational modeling, primarily using DFT, has become an indispensable tool for elucidating the mechanisms of reactions catalyzed by Ni(OTf)₂. These studies provide a step-by-step picture of the catalytic cycle, identify key intermediates and transition states, and explain observed selectivity.
For example, in the Ni(OTf)₂-catalyzed atroposelective aerobic oxidative aryl-aryl cross-coupling, DFT calculations have been used to explore the mechanistic pathway. acs.orgacs.org The results suggest a bio-inspired mechanism where oxygen activation is achieved through an intramolecular electron transfer from a deprotonated, redox-active hydrazine substrate to O₂ at the Ni(II) center, which itself remains redox-neutral. acs.orgacs.org In another study on the Ni-catalyzed C-H oxidative cycloaddition of aromatic amides with alkynes, computations revealed that the C-H cleavage step proceeds via a σ-complex-assisted metathesis (σ-CAM) pathway. acs.org The calculations also showed that the final C-N bond reductive elimination step is promoted by a phosphine ligand and the flexibility of the directing group. acs.org
A primary application of computational modeling is the quantitative mapping of reaction energy profiles, which details the energy changes along the reaction pathway and identifies the activation barriers (activation energies) of key steps.
In a Ni(OTf)₂-catalyzed [2π + 2σ] cycloaddition reaction, DFT calculations identified a two-step mechanism. weblogoa.com The initial nucleophilic attack of a bicyclo[1.1.0]butane (BCB) on a quinone was found to be the rate-limiting step with a calculated activation energy of 20.4 kcal/mol. The subsequent cyclization step was predicted to have a much lower barrier of only 3.1 kcal/mol. weblogoa.com
For the asymmetric hydrogenation of levulinic acid catalyzed by a Ni(OTf)₂/chiral ligand system, DFT calculations of the Gibbs free energy profile for the configuration-determining step showed that the transition state leading to the major (R)-enantiomer is favored over the transition state leading to the minor (S)-enantiomer. dicp.ac.cn This difference in activation energy explains the high enantioselectivity observed experimentally. dicp.ac.cn
Table 3: Calculated Activation and Reaction Energies for Ni(OTf)₂-Catalyzed Reactions
| Reaction | Step | ΔG‡ (kcal/mol) | ΔG_rxn (kcal/mol) |
|---|---|---|---|
| [2π + 2σ] Cycloaddition weblogoa.com | 1. Nucleophilic Attack | 20.4 | +18.0 |
| 2. Cyclization | 3.1 | -22.3 | |
| Asymmetric Hydrogenation dicp.ac.cn | H₂ addition to (R)-product | 19.3 | Not specified |
| H₂ addition to (S)-product | 20.7 | Not specified |
Energies are relative to the preceding intermediate. ΔG‡ is the Gibbs free energy of activation; ΔG_rxn is the Gibbs free energy of reaction.
These computational studies not only corroborate experimental observations but also provide predictive power, guiding the design of new catalysts and the optimization of reaction conditions.
QM/MM Methods in Large Molecular Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a computationally efficient and accurate framework for studying chemical processes in large, complex systems where a full quantum mechanical treatment is prohibitive cardiff.ac.ukmdpi.comresearchgate.net. This approach is particularly relevant for modeling reactions catalyzed by nickel(2+);trifluoromethanesulfonate within the intricate environments of metalloenzymes or on the surfaces of heterogeneous catalysts cardiff.ac.uknih.gov.
The core principle of the QM/MM method is to partition the system into two regions: a small, chemically active region (e.g., the nickel catalyst and its direct substrates) that is treated with a high-level, accurate QM method, and a much larger surrounding environment (e.g., the protein scaffold, solvent molecules, or solid support) that is described by a computationally less expensive MM force field researchgate.net.
The application of QM/MM to a system involving this compound would typically proceed as follows:
System Partitioning : The nickel ion, its trifluoromethanesulfonate counterion, and the coordinating ligands and reacting substrate molecules would be defined as the QM region. This allows for an accurate quantum mechanical description of bond-making and bond-breaking events, changes in electronic structure, and charge distribution at the catalytic center.
Environment Description : The surrounding environment, such as the amino acid residues of a protein or the extended framework of a solid support, is treated using MM. This part of the system influences the QM region through steric and electrostatic interactions.
QM/MM Interface : The interaction between the QM and MM regions is a critical aspect of the methodology. In an electrostatic embedding scheme, the QM calculation is performed in the presence of the partial charges of the MM atoms. This allows the QM wavefunction to be polarized by the electrostatic field of the environment, providing a more realistic model of the catalytic site chemrxiv.org.
This multiscale simulation approach provides several key advantages for studying this compound in large systems:
Computational Feasibility : It makes the simulation of very large systems (tens of thousands of atoms) tractable by focusing computational resources on the chemically most relevant part.
Environmental Effects : It explicitly includes the steric and electrostatic influence of the environment on the reaction mechanism and energetics, which is crucial in biological and materials systems. For example, QM/MM can model how a protein active site or the pores of a zeolite can stabilize transition states or influence substrate binding cardiff.ac.uk.
Mechanistic Insights : By performing calculations along a reaction coordinate, QM/MM can be used to determine free energy profiles for catalytic reactions, identify transition states, and elucidate the role of specific residues or surface sites in catalysis.
The table below outlines the typical partitioning in a QM/MM study of a nickel-catalyzed reaction.
| System Component | Region | Computational Method | Rationale |
| Nickel Ion & Ligands | QM | Density Functional Theory (DFT) | Accurate description of electronic structure, bonding, and reactivity at the metal center. |
| Substrates/Reactants | QM | Density Functional Theory (DFT) | Explicitly models bond formation and cleavage during the reaction. |
| Trifluoromethanesulfonate | QM or MM | DFT or Force Field | Can be included in the QM region if its electronic interaction is critical, or in the MM region if it acts primarily as a counterion. |
| Protein/Support/Solvent | MM | Molecular Mechanics (e.g., AMBER, CHARMM) | Efficiently models the steric and electrostatic influence of the large-scale environment nih.gov. |
QM/MM simulations, therefore, represent a powerful tool for bridging the gap between the quantum mechanical nature of chemical reactions and the macroscopic complexity of their environment, enabling a detailed understanding of how catalysts like this compound function in realistic, large-scale molecular systems.
Advanced Materials Science and Supramolecular Assembly with Nickel Ii Trifluoromethanesulfonate
Applications in Advanced Materials Development
Nickel(II) trifluoromethanesulfonate (B1224126) is a key ingredient in the synthesis and development of a range of advanced materials, attributable to its catalytic activity and its utility as a source of nickel ions. chemimpex.com
The development of advanced materials, such as conductive polymers and nanocomposites, is a field where nickel(II) trifluoromethanesulfonate finds application. chemimpex.com These materials are crucial for innovations in electronics and energy storage. By incorporating this compound into polymer formulations, researchers can enhance the performance and durability of the resulting products. chemimpex.com The compound's role is often catalytic or as a dopant to impart specific electronic properties to the polymer matrix.
In the area of nanocomposites, nickel(II) trifluoromethanesulfonate serves as a precursor for creating nickel-based nanoparticles. For instance, it is used in the synthesis of nickel(II) nanoparticles immobilized on modified nanospheres, such as EDTA-modified Fe₃O₄@SiO₂. acs.org These magnetic nanocomposites have demonstrated utility as efficient and recyclable catalysts, highlighting the role of Ni(OTf)₂ in fabricating sophisticated, functional nanomaterials. acs.org
Nickel(II) trifluoromethanesulfonate is widely used as a precursor for a variety of nickel-based functional materials and in the synthesis of other compounds. chemimpex.combiosynth.com Its trifluoromethanesulfonate group enhances its solubility in polar solvents, making it a suitable starting material in diverse chemical reactions. chemimpex.com
The compound is a well-established catalyst precursor for a range of organic transformations, particularly C-H bond functionalization and cross-coupling reactions. researchgate.netias.ac.in Nickel(II) complexes derived from Ni(OTf)₂ have shown high efficiency in catalyzing Kumada-Corriu and Sonogashira C-C coupling reactions. ias.ac.in Furthermore, it is employed as a catalyst for the direct arylation of C-H bonds in aromatic amides, demonstrating its utility in creating complex organic molecules. tcichemicals.com The complexes of Ni(OTf)₂ with chiral N,N'-dioxides are also effective in promoting various enantioselective reactions. researchgate.net Beyond catalysis, it is also utilized as an intermediate in the synthesis of OLED (Organic Light-Emitting Diode) materials. fishersci.com
Table 1: Selected Applications of Nickel(II) Trifluoromethanesulfonate as a Material Precursor
| Application Area | Specific Use | Resulting Material/Function | Reference |
|---|---|---|---|
| Catalysis | Precursor for C-C coupling reaction catalysts | Efficient catalysis for Kumada-Corriu and Sonogashira reactions | ias.ac.in |
| Catalysis | Catalyst for C-H bond functionalization | Direct arylation of aromatic amides | tcichemicals.com |
| Nanomaterials | Precursor for immobilized nanoparticles | Fe₃O₄@SiO₂–EDTA–Ni(II) nanocatalysts | acs.org |
| Electronics | Intermediate for OLEDs | Organic Light-Emitting Diode materials | fishersci.com |
Supramolecular Coordination Chemistry and Self-Assembly
The predictable coordination geometry of the nickel(II) ion, combined with carefully designed organic ligands, provides a powerful tool for constructing complex supramolecular structures through self-assembly.
The design of discrete 2D and 3D supramolecular architectures relies on the precise control of interactions between metal centers and organic ligands. A key principle involves the use of complementary hydrogen bonding motifs to guide the assembly process. For example, a non-planar nickel(II) complex featuring a donor-acceptor-donor (DAD) hydrogen bonding motif can be linked to molecules incorporating a complementary acceptor-donor-acceptor (ADA) motif. tandfonline.comresearchgate.net This specific, directional interaction allows for the programmed assembly of extended supramolecular arrays. tandfonline.com
Another critical design factor is the interplay between the geometric preference of the metal ion and the flexibility of the ligand. ias.ac.in Polytopic ligands designed with specific coordination pockets may be expected to form certain structures, like metallogrids. However, the inherent flexibility of the ligand backbone and the preferred coordination geometry of the Ni(II) ion can lead to the formation of alternative, stable structures, such as tetranuclear clusters. ias.ac.in The ability of nickel to adopt various coordination environments, including octahedral and square-planar, is a significant factor that influences the final assembled structure. ias.ac.in
The formation of coordinate bonds between the nickel(II) ion and donor atoms on the organic ligands is the fundamental driving force for the self-assembly process. These metal-ligand interactions are dynamic, allowing for the correction of "mistakes" during assembly to arrive at the most thermodynamically stable product. ias.ac.in
This process is exemplified in the self-assembly of customizable nickel catalysts, where the metal center directs and promotes the formation of complex multidentate ligands from simple building blocks. nih.govchemrxiv.orgresearchgate.net In these systems, the nickel ion not only acts as a structural hub but also actively participates in the chemistry, promoting the cleavage and formation of covalent bonds within the ligands to create unique architectures that are inaccessible through conventional synthesis. nih.govchemrxiv.orgresearchgate.net The coordination of ligands to the nickel center can stabilize specific tautomeric forms of the ligands and facilitate subsequent reactions that lock the final supramolecular structure in place.
Nickel(II) complexes can serve as building blocks that are incorporated into larger, functional supramolecular arrays. The strategy often involves leveraging non-covalent interactions, such as hydrogen bonding, to link pre-formed metal complexes together. A comparative study detailed the structural effects of incorporating bis(2-guanidinobenzimidazolo)nickel(II) into three different supramolecular arrays. tandfonline.comresearchgate.net The assembly was successfully guided by hydrogen bonds between the nickel complex and complementary molecules like bis(biureto)nickelate(II) ions or phthalimide. tandfonline.comresearchgate.net
In a different approach, the self-assembly process itself can incorporate other small molecules or ions from the environment. A notable example is the formation of a trinuclear Ni(II) complex that captures atmospheric carbon dioxide, incorporating it as a central, bridging carbonate ion. nih.govresearchgate.net The entire assembly is templated around the carbonate ligand, demonstrating a sophisticated interplay between the nickel(II) ions, the amino-acid-derived organic ligands, and the captured CO₂ molecule to form a stable, trinuclear supramolecular system. nih.gov
Hydrogen Bonding Motifs and Pi-Stacking Interactions in Supramolecular Structures
The construction of intricate supramolecular architectures relies on a delicate interplay of non-covalent interactions. In the context of systems involving nickel(II) trifluoromethanesulfonate, hydrogen bonding and π-stacking are pivotal forces that direct the self-assembly of molecular components into well-defined, higher-order structures. While the trifluoromethanesulfonate (triflate or OTf) anion itself is a poor hydrogen bond acceptor due to the delocalization of the negative charge and the presence of fluorine atoms, the coordination of nickel(II) ions with various organic ligands introduces functionalities capable of forming robust hydrogen bonds.
The supramolecular assembly is often dictated by the nature of the organic ligands coordinated to the nickel(II) center. For instance, ligands containing amide, amine, or alcohol functional groups can act as hydrogen bond donors, while pyridyl or carboxylate moieties can serve as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks.
A notable example of hydrogen bonding directing the formation of supramolecular structures is seen in complexes of bis(thiosemicarbazide)nickel(II) cations with terephthalate anions. rsc.org In these systems, the interaction between two hydrogen bond donors and two acceptors (a DD:AA motif) results in the formation of extended linear polymers. rsc.org The precise geometry and dimensionality of the resulting structure are highly sensitive to the substitution pattern on the thiosemicarbazide ligand, which can influence the participation of other potential hydrogen bond donors and acceptors. rsc.org
Pi-stacking interactions are another critical factor in the stabilization of supramolecular assemblies containing nickel(II) trifluoromethanesulfonate, particularly when the ligands feature aromatic rings. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic systems, can significantly influence the packing of molecules in the solid state. The interplay between hydrogen bonding and π-stacking can lead to the formation of robust and intricate superstructures.
The following table summarizes the key non-covalent interactions and their typical roles in the formation of supramolecular structures involving nickel(II) complexes.
| Interaction Type | Donor/Acceptor Groups | Resulting Motifs/Structures |
| Hydrogen Bonding | Amine (N-H), Amide (N-H), Hydroxyl (O-H) as donors; Pyridyl (N), Carbonyl (C=O), Carboxylate (COO-) as acceptors | 1D chains, 2D sheets, 3D networks |
| Pi-Stacking | Aromatic rings (e.g., pyridine (B92270), benzene, phenanthroline) | 1D stacks, stabilization of layered structures |
Catalytic Activity within Supramolecular Scaffolds
The encapsulation or integration of catalytically active centers within well-defined supramolecular scaffolds offers a promising avenue for enhancing reaction rates, selectivity, and catalyst stability. Nickel(II) trifluoromethanesulfonate is a well-established and versatile Lewis acid catalyst in a variety of organic transformations. researchgate.net Its catalytic utility stems from the strong Lewis acidity of the nickel(II) ion, which is further enhanced by the electron-withdrawing nature of the triflate anion. When incorporated into a supramolecular assembly, the catalytic properties of the nickel(II) center can be modulated by the confined environment of the scaffold.
Supramolecular structures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled cages can provide isolated microenvironments for catalytic reactions. nih.gov These confined spaces can pre-organize substrates, stabilize transition states, and prevent the deactivation of the catalyst, leading to improved catalytic performance compared to homogeneous systems. Nickel-based MOFs, for example, have demonstrated significant potential as heterogeneous catalysts in various applications due to their high porosity, tunable pore sizes, and large surface areas. nih.gov
The catalytic activity of nickel(II) trifluoromethanesulfonate within a supramolecular framework can be harnessed for a range of reactions. For instance, complexes of Ni(OTf)2 with chiral N,N'-dioxides have been shown to promote various enantioselective reactions. researchgate.net By incorporating such a complex into a supramolecular scaffold, it may be possible to enhance the enantioselectivity by providing a chiral environment that further directs the approach of the reactants.
One area where nickel catalysis is prominent is in C-H bond functionalization. researchgate.net The reaction of aromatic amides with arylsulfonyl chlorides in the presence of Ni(OTf)2 as a catalyst leads to sulfonylation at the ortho-position. researchgate.net Within a supramolecular scaffold, the selectivity of such a reaction could potentially be controlled by the size and shape of the pores or cavities, favoring the reaction at specific sites on the substrate.
The table below outlines some of the catalytic reactions facilitated by nickel(II) triflate and the potential enhancements that could be achieved by incorporating the catalyst into a supramolecular scaffold.
| Catalytic Reaction | Role of Nickel(II) Triflate | Potential Enhancement in Supramolecular Scaffold |
| Friedel-Crafts Alkylation | Lewis acid activation of electrophile | Increased regioselectivity due to spatial constraints |
| Diels-Alder Reaction | Lewis acid activation of dienophile | Enhanced stereoselectivity through chiral environment |
| C-H Bond Functionalization | Catalyst for C-H activation | Site selectivity based on substrate orientation within the scaffold |
| Decarboxylative Mannich Reaction | Promotion of decarboxylation and C-C bond formation | Improved catalyst turnover and stability |
Q & A
Q. What are the critical handling and storage protocols for nickel(II) trifluoromethanesulfonate to ensure experimental reproducibility?
Nickel(II) trifluoromethanesulfonate is moisture-sensitive and should be stored under inert gas (e.g., argon) in a cool, dark place (<15°C). Its hygroscopic nature necessitates the use of anhydrous solvents and glovebox techniques for air-sensitive reactions. Physical characterization (e.g., light yellow crystalline appearance) and purity (>96.0% by chelometric titration) should be verified prior to use .
Q. How can researchers determine the purity of nickel(II) trifluoromethanesulfonate, and what analytical methods are recommended?
Purity is typically assessed via chelometric titration using EDTA or spectrophotometric methods. Structural confirmation can be achieved through X-ray crystallography or FT-IR spectroscopy, with reference to its molecular formula (C₂F₆NiO₆S₂, MW 356.82 g/mol) and CAS registry number (60871-84-3) .
Q. What are the solubility characteristics of nickel(II) trifluoromethanesulfonate in common solvents?
The compound is partly soluble in water and exhibits better solubility in polar aprotic solvents (e.g., THF, DMF) due to its ionic trifluoromethanesulfonate (triflate) counterion. Solubility data should be cross-checked with thermogravimetric analysis (TGA) to avoid hydration artifacts .
Advanced Research Questions
Q. How does nickel(II) trifluoromethanesulfonate act as a catalyst in C–H bond functionalization reactions, and what experimental parameters optimize its efficacy?
In C–H arylation reactions (e.g., 8-aminoquinoline derivatives), the Ni²⁺ center facilitates oxidative addition with aryl halides, while the triflate anion stabilizes intermediates. Key parameters include:
Q. What strategies resolve contradictions in reported catalytic activity of nickel(II) trifluoromethanesulfonate across different reaction systems?
Discrepancies in catalytic performance may arise from:
- Counterion effects : Triflate vs. acetate or chloride alters Lewis acidity.
- Substrate steric hindrance : Bulky substrates reduce accessibility to the Ni²⁺ center.
- Moisture content : Trace water deactivates the catalyst. Systematic studies using controlled atmospheres and kinetic profiling (e.g., Eyring plots) are recommended to isolate variables .
Q. How can electrochemical properties of nickel(II) trifluoromethanesulfonate be leveraged in energy storage applications?
The compound participates in redox processes (Ni²⁺ ↔ Ni³⁺) and can be used in:
Q. What are the limitations of nickel(II) trifluoromethanesulfonate in asymmetric catalysis, and how can ligand design overcome these?
Challenges include low enantioselectivity due to weak ligand-field stabilization. Solutions involve:
- Chiral ligands : Bis(oxazoline) or salen ligands enforce stereochemical control.
- Additives : Lewis acids (e.g., Mg²⁺) modulate coordination geometry. Recent studies achieved >90% ee in α-alkylation reactions using tailored ligand frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
